MCH1R Antagonist SAR: Structural Preference for N-Cyclohexyl Substitution Over N-Alkyl and N-Aryl Analogs
Patent disclosure US20050176795 identifies N-cyclohexylimidazolinones—for which 1-cyclohexylimidazolidine-2,4,5-trione serves as a synthetic precursor or structural congener—as preferred MCH1R antagonists [1]. The cyclohexyl-substituted scaffold is distinguished from N-alkyl and N-aryl variants described in prior art (WO 03/057220, WO 2004/11438) based on its MCH-modulatory effect and therapeutic application in weight reduction, obesity, and diabetes indications [1]. While the patent does not disclose discrete IC₅₀ values for 1-cyclohexylimidazolidine-2,4,5-trione itself, the SAR rationale establishes a class-level preference for the cyclohexyl substitution pattern.
| Evidence Dimension | MCH1R antagonist activity and therapeutic indication relevance |
|---|---|
| Target Compound Data | N-cyclohexylimidazolinone scaffold (including cyclohexyl-substituted imidazolidinetriones) |
| Comparator Or Baseline | N-alkyl and N-aryl substituted cyclic urea derivatives (prior art compounds) |
| Quantified Difference | No direct quantitative comparator data available; class-level patent distinction based on MCH1R antagonism and anorectic activity |
| Conditions | Patent SAR analysis; mammalian MCH receptor modulation assays |
Why This Matters
Procurement decisions for MCH1R-targeted programs should prioritize N-cyclohexyl-substituted scaffolds over alkyl/aryl analogs due to established SAR preference in patent-protected therapeutic space.
- [1] Schwink L, Boehme T, Gossel M, Stengelin S. Substituted N-cyclohexylimidazolinones, process for their preparation and their use as medicaments. United States Patent Application US20050176795. 2005. View Source
